molecular formula C22H16F2N2O3S B2858526 (Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide CAS No. 892290-83-4

(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide

Cat. No. B2858526
CAS RN: 892290-83-4
M. Wt: 426.44
InChI Key: BTBHVOYHRSSHPY-BKUYFWCQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-1-benzyl-3-(((2,4-difluorophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C22H16F2N2O3S and its molecular weight is 426.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Researchers have reported the synthesis and biological evaluation of novel derivatives of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides. The process involves mesylation, N-benzylation, cyclization, and reaction with hydrazine hydrate, leading to compounds with potential monoamine oxidase inhibition activity. This study highlights the compound's significance in developing therapeutics targeting neurological disorders through enzyme inhibition (Ahmad et al., 2018).

Heterocyclic Systems Synthesis

Another study utilized a related compound for the preparation of various heterocyclic systems, such as pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and thiazolo[3,2-a]pyrimidin-5-ones. This research demonstrates the compound's utility in synthesizing complex heterocyclic structures, potentially useful in pharmaceuticals and materials science (Toplak et al., 1999).

Molecular Docking and Dynamic Simulations

The synthesis, characterization, and evaluation of the compound's derivatives for monoamine oxidase inhibition have also been studied, including molecular docking and dynamic simulations. These investigations provide insights into the binding interactions and dynamic stability of the compound's derivatives within biological systems, further emphasizing its potential in drug discovery and development (Ahmad et al., 2018).

Potential Applications in Organic Synthesis

Research on multicomponent synthesis derived from 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide showcases its application in creating novel organic compounds. This highlights the versatility of the compound in facilitating complex organic synthesis reactions, which can lead to new materials and chemicals with varied applications (Lega et al., 2016).

properties

IUPAC Name

(3Z)-1-benzyl-3-[(2,4-difluoroanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F2N2O3S/c23-16-10-11-19(18(24)12-16)25-13-21-22(27)17-8-4-5-9-20(17)26(30(21,28)29)14-15-6-2-1-3-7-15/h1-13,25H,14H2/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTBHVOYHRSSHPY-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=C(C=C(C=C4)F)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=C(C=C(C=C4)F)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.